Hydroxystilbamide
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Overview
Description
Hydroxystilbamidine isethionate is a member of the diamidines, a large family of biochemically and pharmacologically interesting compounds. It exhibits a rather unusual combination of properties, including antitrypanosomal, antimalarial, antifungal, and carcinostatic activities . This compound is used in the therapy of some patients with nonprogressive blastomycosis of the skin, and pulmonary or systemic blastomycosis in children, with fewer side effects than amphotericin B .
Preparation Methods
Hydroxystilbamidine isethionate can be synthesized through various methods. One common method involves dissolving 2 mg of 2-hydroxystilbamidine isethionate in 50 ml of acid alcohol (1% concentrated hydrochloric acid in 70% alcohol) . This solution is then used for various applications, including staining in pathology.
Chemical Reactions Analysis
Hydroxystilbamidine isethionate undergoes several types of chemical reactions, including:
Oxidation: Pre-oxidation with potassium permanganate induces selective fluorescence of elastic fibers.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are not extensively documented.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include citric acid, hydrochloric acid, and potassium permanganate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydroxystilbamidine isethionate has a wide range of scientific research applications:
Chemistry: It is used as a fluorochrome for staining DNA, mucosubstances, and elastic fibers.
Biology: The compound is used in pathology for diagnostic purposes, particularly in staining mast cells.
Medicine: It is used in the treatment of nonprogressive blastomycosis of the skin and other mycoses.
Industry: Hydroxystilbamidine isethionate is used in the production of various pharmaceuticals due to its unique properties.
Mechanism of Action
Hydroxystilbamidine isethionate acts on extracellular DNA and lysosomes. In Trypanosomes, there is extensive and selective binding of the compound to the kinetoplastic DNA, inhibiting cell division and reproduction . In yeast, there is evidence of binding to extranuclear DNA, causing numerous mutations . The compound’s affinity for nucleic acids, mainly DNA, leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma .
Comparison with Similar Compounds
Hydroxystilbamidine isethionate is similar to other diamidine compounds such as pentamidine, propamidine, stilbamidine, and berenil . it is unique in its combination of antitrypanosomal, antimalarial, antifungal, and carcinostatic activities . Unlike some of its counterparts, hydroxystilbamidine isethionate is experimentally and clinically less toxic .
Similar Compounds
- Pentamidine
- Propamidine
- Stilbamidine
- Berenil
Hydroxystilbamidine isethionate stands out due to its lower toxicity and broader range of applications in both medical and scientific research .
Properties
Molecular Formula |
C18H22N4O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C16H16N4O.C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);3H,1-2H2,(H,4,5,6)/b4-1+; |
InChI Key |
HPLUMRXCPMTSQW-DYVSEJHDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
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